molecular formula C24H45NO6S B009719 Triethanolamine dodecylbenzenesulfonate CAS No. 27323-41-7

Triethanolamine dodecylbenzenesulfonate

Cat. No.: B009719
CAS No.: 27323-41-7
M. Wt: 475.7 g/mol
InChI Key: AVQBNVFOJDNROP-UHFFFAOYSA-N
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Description

Triethanolamine dodecylbenzenesulfonate is a compound that belongs to the class of alkylbenzene sulfonates. It is commonly used as a surfactant in various industrial and household applications. This compound is known for its ability to reduce the surface tension of water, making it an effective cleaning agent. It is typically found in detergents, shampoos, and other personal care products.

Biochemical Analysis

Biochemical Properties

Triethanolamine Dodecylbenzenesulfonate is a class of anionic surfactants, consisting of a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group . It is used primarily in making surfactants, such as for emulsifier . It neutralizes fatty acids, adjusts and buffers the pH, and solubilizes oils and other ingredients that are not completely soluble in water .

Cellular Effects

The primary hazard of this compound is its potential threat to the environment . Ingestion may cause irritation of the mouth and stomach. Contact with eyes or prolonged contact with skin may cause irritation . It is not toxic in single-dose oral and dermal animal tests, and no systemic toxicities were observed in repeat-dose dermal animal studies .

Molecular Mechanism

This compound is an acidic salt of an amine. These salts are generally soluble in water. The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0. They react as acids to neutralize bases .

Temporal Effects in Laboratory Settings

The effect of this compound on metastable pitting behavior of 304 stainless steel in simulated concrete pore solutions (SCPS) with chlorine contamination was studied . The corrosion potential (Ecorr) and breakdown potential (Eb) increased with the growth of the this compound concentrations .

Dosage Effects in Animal Models

Dodecylbenzenesulfonate salts are not toxic in single-dose oral and dermal animal tests, and no systemic toxicities were observed in repeat-dose dermal animal studies . At 15% concentrations, sodium dodecylbenzenesulfonate was severely irritating to rabbit skin .

Metabolic Pathways

It is known that this compound is produced from the reaction of ethylene oxide with aqueous ammonia .

Transport and Distribution

It is known that it is soluble in water and partially soluble in alcohol, with dermal absorption dependent on pH .

Preparation Methods

The preparation of triethanolamine dodecylbenzenesulfonate involves a sulfonation reaction followed by neutralization. The synthetic route generally includes the following steps :

    Sulfonation Reaction: Dodecylbenzene is reacted with sulfur trioxide in a continuous reactor, such as a falling film reactor. This reaction produces dodecylbenzenesulfonic acid.

    Neutralization: The dodecylbenzenesulfonic acid is then neutralized with triethanolamine to form this compound.

Industrial production methods often utilize continuous reactors to ensure efficient and consistent production of the compound .

Chemical Reactions Analysis

Triethanolamine dodecylbenzenesulfonate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sulfur trioxide for sulfonation and triethanolamine for neutralization. The major products formed are typically salts and water .

Comparison with Similar Compounds

Triethanolamine dodecylbenzenesulfonate can be compared with other alkylbenzene sulfonates, such as:

The uniqueness of this compound lies in its combination of triethanolamine and dodecylbenzenesulfonate, providing both surfactant and pH-adjusting properties .

Biological Activity

Triethanolamine dodecylbenzenesulfonate (TDBS) is a surfactant that has garnered attention for its biological activity, particularly in the context of its application in various industrial and cosmetic products. This article delves into the biological effects, toxicological data, and potential applications of TDBS based on a review of scientific literature and available research findings.

  • Chemical Formula : C15H23NNaO3S
  • Molecular Weight : 323.41 g/mol
  • CAS Number : 27323-41-7

TDBS is an acidic salt derived from triethanolamine and dodecylbenzenesulfonic acid. It is typically soluble in water, with solutions exhibiting a pH below 7, indicating its acidic nature. This compound is known for its surfactant properties, which make it useful in cleaning and emulsifying applications.

Toxicological Studies

  • Dermal Exposure : A significant study evaluated the effects of triethanolamine (TEA), a component of TDBS, on B6C3F1 mice through dermal application over two years. The study found that:
    • Male mice exposed to high concentrations (2,000 mg/kg) exhibited reduced body weight and a slight increase in hemangiosarcomas.
    • Female mice showed a significant increase in liver tumors (hepatocellular adenomas) at all dosed levels .
    • The study concluded that TEA has potential carcinogenic effects, particularly in female subjects .
  • Genetic Toxicology : TDBS has been assessed for mutagenicity through various in vitro and in vivo tests. Results indicated no mutagenic activity in standard assays, including those using Salmonella typhimurium and Drosophila melanogaster, suggesting a low risk for genetic damage .
  • Skin Irritation : Clinical findings from dermal studies revealed irritation at application sites, with increasing severity correlating with dosage levels. This underscores the importance of handling TDBS with care to minimize skin exposure .

Environmental Impact

TDBS is also studied for its environmental behavior due to its widespread use in industrial applications. It can catalyze organic reactions and may interact with various environmental factors such as UV light and ozone, leading to degradation products that could pose risks to aquatic life .

Applications

TDBS is utilized across several sectors due to its surfactant properties:

  • Cosmetics : Commonly found in personal care products for its emulsifying properties.
  • Industrial Cleaning : Effective in formulations designed for heavy-duty cleaning tasks.
  • Agricultural Use : May assist in pesticide formulations by improving the spreadability and efficacy of active ingredients.

Case Study 1: Cosmetic Safety Assessment

A comprehensive safety assessment was conducted on TDBS within cosmetic formulations. The findings indicated that while TDBS is effective as a surfactant, concentrations above recommended levels could lead to skin irritation and allergic reactions. Regulatory bodies recommend strict adherence to safety guidelines when incorporating TDBS into cosmetic products .

Case Study 2: Environmental Monitoring

In an environmental monitoring study, TDBS was detected in effluent samples from manufacturing plants. The study highlighted the need for treatment processes to mitigate potential ecological impacts due to the compound's surfactant properties, which can affect aquatic ecosystems by altering surface tension and oxygen transfer rates .

Summary of Findings

Aspect Details
Chemical Nature Acidic salt of triethanolamine; soluble in water
Toxicity Potential carcinogenic effects observed; skin irritation noted
Mutagenicity No mutagenic activity found in standard assays
Environmental Effects Detected in industrial effluents; impacts on aquatic life possible
Applications Used in cosmetics, industrial cleaning, and agriculture

Properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;3-dodecylbenzenesulfonic acid
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21;8-4-1-7(2-5-9)3-6-10/h12,14-16H,2-11,13H2,1H3,(H,19,20,21);8-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQBNVFOJDNROP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O.C(CO)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3S.C6H15NO3, C24H45NO6S
Record name TRIETHANOLAMINE DODECYLBENZENESULFONATE
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Molecular Weight

475.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

This material contains triethanolamine dodecylbenzenesulfonate, a white- colored, waxy solid dissolved in a liquid carrier. The primary hazard of this material is its potential threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams., White waxy solid dissolved in a liquid carrier; [CAMEO] 60% Aqueous solution: Yellowish-brown liquid; [CHRIS]
Record name TRIETHANOLAMINE DODECYLBENZENESULFONATE
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Record name Dodecylbenzenesulfonic acid, triethanolamine salt
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Density

1.2 at 68 °F (est.) (USCG, 1999) - Denser than water; will sink
Record name TRIETHANOLAMINE DODECYLBENZENESULFONATE
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CAS No.

27323-41-7
Record name TRIETHANOLAMINE DODECYLBENZENESULFONATE
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URL https://cameochemicals.noaa.gov/chemical/4690
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Dodecylbenzenesulfonic acid, triethanolamine salt
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Record name Dodecylbenzenesulphonic acid, compound with 2,2',2''-nitrilotriethanol (1:1)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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